Acetic acid, (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)ethylidene)amino)oxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is a synthetic compound primarily used as a pest control agent. It belongs to the class of synthetic agents that inhibit microtubule formation, thereby disrupting the development of endoparasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate involves several steps. The starting materials typically include 2-chloro-4-(trifluoromethyl)phenol and 2-nitrobenzaldehyde. These compounds undergo a series of reactions, including nitration, etherification, and condensation, to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its specialized use. the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenoxy derivatives .
Scientific Research Applications
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate has several scientific research applications:
Chemistry: Used as a model compound in studies of microtubule inhibitors.
Biology: Investigated for its effects on cellular processes involving microtubules.
Medicine: Explored for potential therapeutic applications in treating parasitic infections.
Industry: Utilized in the development of new pest control agents.
Mechanism of Action
The compound exerts its effects by inhibiting microtubule formation, which is essential for cell division and intracellular transport. It targets the microtubule-associated proteins and disrupts their function, leading to the death of the target organism .
Comparison with Similar Compounds
Similar Compounds
Fomesafen: Another herbicide with a similar structure, used for weed control.
Trifloxystrobin: A fungicide with a trifluoromethyl group, used in agriculture.
Uniqueness
Methyl2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate is unique due to its specific mechanism of action and its effectiveness in inhibiting microtubule formation. This makes it particularly useful in pest control applications where other compounds may be less effective .
Properties
CAS No. |
87714-68-9 |
---|---|
Molecular Formula |
C18H14ClF3N2O6 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
methyl 2-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxyacetate |
InChI |
InChI=1S/C18H14ClF3N2O6/c1-10(23-29-9-17(25)28-2)13-8-12(4-5-15(13)24(26)27)30-16-6-3-11(7-14(16)19)18(20,21)22/h3-8H,9H2,1-2H3 |
InChI Key |
UIFNWVTVKRWICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(=O)OC)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.